(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with substituted benzylidene and benzyl groups, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as diabetes, cancer, and inflammation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the thiazolidinedione core. This unique structure may confer distinct biological activities and therapeutic potential compared to other thiazolidinedione compounds.
Properties
Molecular Formula |
C19H16FNO4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-24-15-8-5-13(9-16(15)25-2)10-17-18(22)21(19(23)26-17)11-12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3/b17-10- |
InChI Key |
QHKUPJGACXTXTM-YVLHZVERSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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